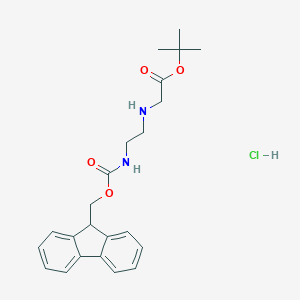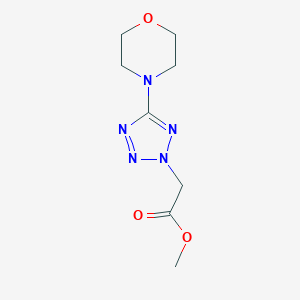![molecular formula C8H18N2O4 B063412 tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate CAS No. 186966-48-3](/img/structure/B63412.png)
tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate, also known as DHP-carbamate, is a chemical compound that has been used in scientific research for various purposes. It is a carbamate derivative of 2,3-dihydroxypropylamine and is commonly used as a reagent in organic chemistry.
Aplicaciones Científicas De Investigación
Tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee has been used in various scientific research applications. One of the most common uses is as a reagent in organic chemistry. It can be used as a protecting group for amines and can also be used in the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee is not well understood. However, it is believed that it acts as a carbamoylating agent and can modify proteins and enzymes. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This can have implications for the treatment of Alzheimer's disease and other cognitive disorders. tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee has also been shown to have antitumor activity and can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee in lab experiments is its versatility. It can be used in a variety of reactions and can be easily synthesized. However, one of the limitations is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines and can also cause DNA damage.
Direcciones Futuras
There are many potential future directions for research on tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee. One area of interest is its potential as a therapeutic agent for cognitive disorders such as Alzheimer's disease. Another area of interest is its potential as an antitumor agent. Further research is needed to fully understand the mechanism of action of tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee and its potential applications in medicine and other fields.
Métodos De Síntesis
The synthesis of tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamatee can be achieved through the reaction of tert-butyl chloroformate with 2,3-dihydroxypropylamine. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained through column chromatography. The yield of the reaction is typically around 70%.
Propiedades
Número CAS |
186966-48-3 |
|---|---|
Nombre del producto |
tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate |
Fórmula molecular |
C8H18N2O4 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate |
InChI |
InChI=1S/C8H18N2O4/c1-8(2,3)14-7(13)10-9-4-6(12)5-11/h6,9,11-12H,4-5H2,1-3H3,(H,10,13)/t6-/m1/s1 |
Clave InChI |
TWQUFANMGSLBHZ-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NNC[C@H](CO)O |
SMILES |
CC(C)(C)OC(=O)NNCC(CO)O |
SMILES canónico |
CC(C)(C)OC(=O)NNCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





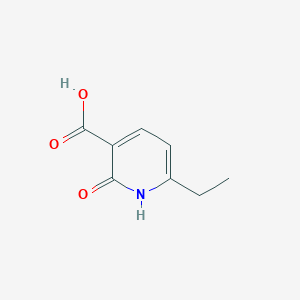
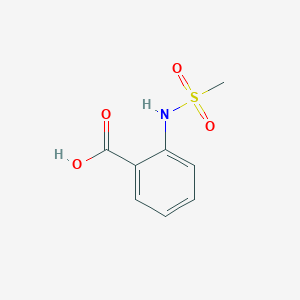
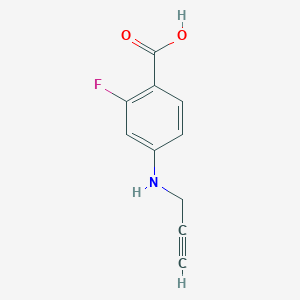
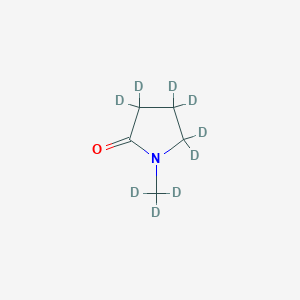
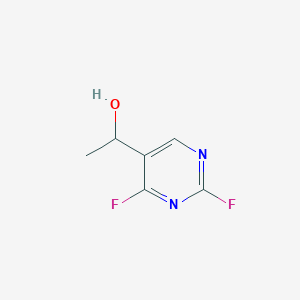
![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)


![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)
